Proadifen

CYP2D6 inhibition Drug metabolism Enzyme kinetics

Proadifen (also known as SKF-525A) is a well-established, non-selective inhibitor of the cytochrome P450 (CYP) enzyme system. As a non-competitive inhibitor with a reported IC50 of 19 µM for general CYP activity, it is a foundational tool for studying drug metabolism, xenobiotic biotransformation, and the role of CYP enzymes in various physiological and pathological processes.

Molecular Formula C23H31NO2
Molecular Weight 353.5 g/mol
CAS No. 302-33-0
Cat. No. B1678237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProadifen
CAS302-33-0
SynonymsAcetate, Diethylaminoethyldiphenylpropyl
Diethylaminoethyldiphenylpropyl Acetate
Hydrochloride, Proadifen
Proadifen
Proadifen Hydrochloride
Propyladiphenin
SK 525A
SK and F 525 A
SK and F-525-A
SK and F525A
SK-525A
SK525A
SKF 525 A
SKF-525-A
SKF-525A
SKF525A
Molecular FormulaC23H31NO2
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(CC)CC
InChIInChI=1S/C23H31NO2/c1-4-17-23(20-13-9-7-10-14-20,21-15-11-8-12-16-21)22(25)26-19-18-24(5-2)6-3/h7-16H,4-6,17-19H2,1-3H3
InChIKeySNTQPLDRUZOSDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Proadifen (CAS 302-33-0): A Non-Selective Cytochrome P450 Inhibitor for Metabolic Research


Proadifen (also known as SKF-525A) is a well-established, non-selective inhibitor of the cytochrome P450 (CYP) enzyme system [1]. As a non-competitive inhibitor with a reported IC50 of 19 µM for general CYP activity, it is a foundational tool for studying drug metabolism, xenobiotic biotransformation, and the role of CYP enzymes in various physiological and pathological processes . Its chemical structure (2,2-diphenylpentanoic acid 2-(diethylamino)ethyl ester) and properties enable its use in a wide range of in vitro and in vivo models [1].

Why Proadifen (SKF-525A) Cannot Be Simply Replaced by Another CYP Inhibitor


Generic substitution among cytochrome P450 inhibitors is not scientifically valid due to the vastly different selectivity profiles, off-target effects, and mechanisms of inhibition across this class of compounds [1]. For instance, while ketoconazole is a potent inhibitor of CYP3A4, it is much weaker against other isoforms, whereas Proadifen (SKF-525A) exhibits a unique, broad-spectrum inhibition pattern with exceptionally high potency for CYP2D6 (Ki = 0.043 µM) and distinct effects on CYP2B6 and CYP2C19 [2]. Furthermore, Proadifen possesses significant non-CYP activities, such as calcium channel blocking at concentrations 10-100 times lower than those required for CYP inhibition and the disruption of autophagy, which are not shared by other common CYP inhibitors like metyrapone or 1-aminobenzotriazole [REFS-3, REFS-4]. Therefore, selecting Proadifen for a specific experimental context is based on its unique pharmacological signature, not its class membership.

Quantitative Differentiation Guide: Proadifen (SKF-525A) vs. Key Comparators


Proadifen Exhibits Potent and Selective Inhibition of CYP2D6, Contrasting with Ketoconazole

Proadifen (SKF-525A) demonstrates strong inhibition of CYP2D6-dependent bufuralol 1'-hydroxylation with a Ki of 0.043 µM. In contrast, ketoconazole, a commonly used CYP3A4 inhibitor, shows a much weaker effect on this isoform. ABT, another broad-spectrum CYP inhibitor, has a Ki of 3500 µM for CYP2C9, highlighting Proadifen's unique potency profile [1].

CYP2D6 inhibition Drug metabolism Enzyme kinetics

Proadifen Demonstrates a Unique CYP Isoform Inhibition Profile with Low Micromolar IC50s

Proadifen exhibits a distinct inhibitory profile across various CYP isoforms. It potently inhibits CYP2B6, CYP2C19, and CYP2D6 with IC50 values of 2.5 µM, 3.6 µM, and 0.5 µM, respectively. In the same study, it showed no inhibitory activity against CYP1A2, CYP2A6, CYP2E1, and CYP2J2 [1]. This contrasts with the non-specific CYP inhibitor 1-aminobenzotriazole (ABT), which displays a different inhibition pattern and requires preincubation for maximum effect [2].

Cytochrome P450 Isoform selectivity Inhibition profiling

Proadifen's Non-CYP Activity: Calcium Channel Blockade at Concentrations Below CYP Inhibition

Proadifen possesses calcium entry blocking properties that are evident at concentrations 10–100 times lower than those required to inhibit cytochrome P450-catalyzed reactions [1]. Specifically, at 1–10 µM, proadifen antagonizes contractile responses to elevated [K+] in guinea-pig ileal preparations, an effect attributed to calcium channel blockade [1]. This contrasts with its general CYP inhibitory activity, which typically requires concentrations around 19 µM or higher .

Off-target effects Calcium channel Pharmacology

Proadifen Uniquely Disrupts Autophagy, a Property Not Shared by Other CYP Inhibitors

In primary rat hepatocytes, Proadifen (SKF-525A) caused a marked accumulation of LC3-II and p62 proteins, indicative of a disruption in autophagic flux. In a direct comparison, five other CYP inhibitors—metyrapone, 1-aminobenzotriazole, alpha-naphthoflavone, ticlopidine, and ketoconazole—showed no such effects in parallel experiments [1]. This demonstrates that autophagy disruption is a specific, off-target effect of Proadifen and not a general consequence of CYP inhibition.

Autophagy Hepatotoxicity Mechanism of action

Proadifen's In Vivo Effect on PGE2 Levels Surpasses That of Clotrimazole

In an in vivo rat model of LPS-induced fever, both Proadifen (SKF-525A) and clotrimazole augmented fever when administered peripherally (15 mg/kg). However, Proadifen given intraperitoneally doubled the increase in post-LPS plasma prostaglandin-E2 (PGE2) levels. Specifically, PGE2 levels rose from a control baseline of 169±37 pg/ml to 343±45 pg/ml in Proadifen-treated rats [1]. This study also demonstrated that central administration of Proadifen (5 µg/rat) exacerbated PGE2 levels in cerebrospinal fluid from 31±5 pg/ml to 92±21 pg/ml [1].

In vivo pharmacology Inflammation Prostaglandin E2

Proadifen Induces a 5-Fold Increase in Total Cytochrome P450 Content upon Repeated Dosing

Repeated daily administration of Proadifen (SKF-525A) to rats resulted in a significant induction of hepatic microsomal cytochrome P450. After several days of treatment, total cytochrome P450 content increased up to 5-fold [1]. This induction was found to be greater than that achieved with phenobarbital, a classic CYP inducer, but was only fully evident after the destruction of a stable 452-nm absorbing complex with ferricyanide [1].

Enzyme induction Cytochrome P450 In vivo

Key Application Scenarios for Proadifen (SKF-525A) in Scientific Research


Investigating CYP2D6-Mediated Drug Metabolism and Drug-Drug Interactions

Given its potent inhibition of CYP2D6 (Ki = 0.043 µM) [1], Proadifen is a superior choice for in vitro studies designed to assess the contribution of CYP2D6 to the metabolism of a new chemical entity (NCE). Its use can help predict potential drug-drug interactions (DDIs) involving CYP2D6 substrates. Its broad-spectrum inhibition at higher concentrations also makes it suitable for identifying primary metabolic pathways when used in conjunction with more selective inhibitors.

Probing the Link Between Cytochrome P450 and Autophagy in Hepatotoxicity Models

Proadifen's unique ability to disrupt autophagy, a property not shared by metyrapone, 1-aminobenzotriazole, or ketoconazole [2], positions it as a critical tool for mechanistic studies. Researchers can use Proadifen to investigate the intersection of drug metabolism, CYP inhibition, and autophagic processes in models of drug-induced liver injury (DILI). This application is particularly relevant when examining the hepatotoxic potential of compounds where both metabolic activation and autophagy play a role.

In Vivo Studies on CYP-Mediated Inflammation and the Arachidonic Acid Pathway

The in vivo data showing Proadifen's ability to significantly augment LPS-induced PGE2 levels (a 2-fold increase in plasma) [3] provides a robust, quantitative phenotype for researchers studying the role of CYP enzymes in inflammatory responses. This model can be used to validate the in vivo efficacy of novel CYP inhibitors or to explore the physiological consequences of modulating the CYP/epoxygenase pathway in disease models.

Analytical Chemistry: Use as an Internal Standard for Bioanalytical Assays

Due to its defined physicochemical properties and stability, Proadifen hydrochloride is suitable for use as an internal standard in the quantification of analgesic agents like tramadol and its metabolites in human urine using gas chromatography-mass spectrometry (GC-MS) . This application leverages its reliable chromatographic behavior and mass spectrometric response, providing a quality control measure for accurate quantitative analysis in forensic and clinical toxicology.

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